molecular formula C6H4N2S B153567 Thieno[2,3-b]pyrazine CAS No. 56088-28-9

Thieno[2,3-b]pyrazine

Cat. No. B153567
CAS RN: 56088-28-9
M. Wt: 136.18 g/mol
InChI Key: YJSKZIATOGOJEB-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyrazine is a heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a fused-ring system that combines a thiophene ring with a pyrazine ring, which can be further functionalized to alter its electronic and optical properties.

Synthesis Analysis

The synthesis of thieno[2,3-b]pyrazine derivatives has been explored through different synthetic routes. One approach involves the reaction of 2-thiocarbamoyl thiazolium salts with dimethyl acetylenedicarboxylate, leading to functionalized thieno[2,3-b]pyrazine derivatives in good to excellent yields . Another method for synthesizing thieno[3,4-b]pyrazine-based materials involves the use of organocuprates with oxalyl chloride to prepare alpha-diones, which are then used to produce 2,3-disubstituted thieno[3,4-b]pyrazines .

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyrazine has been characterized using various techniques. Structural analysis has shown that the electronic nature of the functional groups attached to the thieno[3,4-b]pyrazine core can significantly influence the electronic properties of the molecule . Extended analogues of thieno[3,4-b]pyrazine have also been synthesized and characterized to understand the structure-function relationships within this series of compounds .

Chemical Reactions Analysis

Thieno[2,3-b]pyrazine derivatives have been utilized in various chemical reactions. For instance, they have been used as building blocks for conjugated materials, where their electronic properties can be tuned for specific applications . The reactivity of these compounds has been explored in the context of creating low band gap materials for photovoltaic devices .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]pyrazine derivatives have been extensively studied. These compounds exhibit interesting electrochemical and optoelectronic properties, which can be modified by changing the substituents on the thieno[3,4-b]pyrazine core . The electronic absorption and emission spectra of thieno[3,4-b]pyrazine have been analyzed using CASPT2 theory, providing insights into the low-lying electronic excited states of the molecule .

Applications and Case Studies

Thieno[2,3-b]pyrazine derivatives have found applications in various fields. They have been used as electron-deficient π-bridges in dye-sensitized solar cells (DSCs), enabling access to the near-infrared (NIR) spectral region and achieving power conversion efficiencies up to 7.1% . Additionally, novel 3-arylethynyl-substituted thieno[3,4-b]pyrazine derivatives have been developed as inhibitors of transglutaminase 2 activity in cancer cells, showing potential as therapeutic small molecules .

Scientific Research Applications

Low Band Gap Organic Materials

  • Photovoltaics: Thieno[3,4-b]pyrazine-based materials are pivotal in creating low band gap materials for photovoltaic devices, as they offer enhanced performance due to reduced band gaps (Rasmussen, Schwiderski, & Mulholland, 2011).
  • Copolymer Synthesis: These compounds are integral in synthesizing donor-acceptor copolymers for photovoltaic applications, demonstrating unique optical properties and energy levels, which are crucial for enhancing photovoltaic performance (Zhou et al., 2010).

Optical and Vibrational Properties

  • Spectral Analysis: Thieno[3,4-b]pyrazines show significant solvent effects on their UV–Vis and IR spectra, indicating their potential in diverse applications where environmental conditions influence molecular properties (Damasceno et al., 2019).

Structural and Electronic Tuning

  • Electronic Properties: The introduction of various functional groups to thieno[3,4-b]pyrazines allows for the tuning of their electronic properties, making them adaptable for different applications in materials science (Wen et al., 2008).

Reactivity and Synthesis

  • Reactivity Studies: Detailed studies on the synthesis and reactivity of these compounds provide insights into their utility in creating novel materials with desirable properties (Kenning et al., 2002).

Theoretical Insights

  • Theoretical Modeling: Computational studies offer insights into the structural and electronic properties of thieno[3,4-b]pyrazine derivatives, paving the way for the design of new materials with optimized properties (Cerón-Carrasco, Siard, & Jacquemin, 2013).

Extended Fused-Ring Analogues

  • Extended Structures: The creation of extended thieno[3,4-b]pyrazine analogues helps in understanding the relationship between structure and function, crucial for developing new materials with specific properties (Nietfeld et al., 2011).

Field Effect Carrier Mobility

  • Electronics: Conjugated thieno[3,4-b]pyrazine-based copolymers exhibit properties significant for electronics, such as ambipolar redox properties and field-effect mobility, making them suitable for use in various electronic devices (Zhu, Champion, & Jenekhe, 2006).

Photodegradation Studies

  • Photodegradation Analysis: Research on the photodegradation of thieno[3,4-b]pyrazine-containing materials provides essential insights into their stability and longevity under various conditions, which is vital for their application in long-term devices (Kulkarni, Zhu, & Jenekhe, 2008).

Safety And Hazards

Thieno[2,3-b]pyrazine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Thieno[3,4-b]pyrazines have been applied to conjugated materials, highlighting the recent advances in the breadth of thiamine building blocks and the promise of tuning materials to achieve optimal properties for specific applications . They have also been used as acceptor and donor units simultaneously to produce a low bandgap polymer .

properties

IUPAC Name

thieno[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c1-4-9-6-5(1)7-2-3-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSKZIATOGOJEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=CN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486131
Record name Thieno[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-b]pyrazine

CAS RN

56088-28-9
Record name Thieno[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
JF Campos, MJRP Queiroz… - ChemistrySelect, 2017 - Wiley Online Library
Several new 3‐(hetero)aryl‐2‐phenylthieno[3, 2‐b]pyridines and 7‐(hetero)aryl‐6‐phenyl thieno[2, 3‐b]pyrazines were prepared by Suzuki cross‐coupling of 3‐bromo‐2‐phenylthieno[…
SW Schneller, FW Clough… - Journal of Heterocyclic …, 1976 - Wiley Online Library
гтл Page 1 Apr. 1976 гтл A Simple Synthesis of Thieno[2,3-b | pyrazine and Thieno[2,3-/> | pyridine (1) S. W. Schneller*, FW Clough, and L E. Hardee Department of Chemistry' …
Number of citations: 16 onlinelibrary.wiley.com
JM Rodrigues, RC Calhelha, A Nogueira… - Molecules, 2021 - mdpi.com
Several novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates were synthesized by Pd-catalyzed C–N Buchwald–Hartwig cross-coupling of either methyl 7-…
Number of citations: 2 www.mdpi.com
RA Irgashev, AS Steparuk, GL Rusinov - Tetrahedron, 2020 - Elsevier
During this study, series of benzo[4,5]thieno[3,2-b]indoles, pyrido[3′,2’:4,5]thieno[3,2-b]indoles and pyrazino[2′,3’:4,5]thieno[3,2-b]indoles were efficiently synthesized from benzo- …
Number of citations: 5 www.sciencedirect.com
MM Heravi, A Feiz, A Bazgir - Current Organic Chemistry, 2019 - ingentaconnect.com
Bicyclic compounds derived from pyrazine and aromatic five-membered heterocycles including thiophene, furan and pyrrole show various biological and pharmacological properties, …
Number of citations: 3 www.ingentaconnect.com
SW Schneller, FW Clough - Journal of Heterocyclic Chemistry, 1975 - Wiley Online Library
A variety of 2,3‐disubstituted derivatives of the previously unknown thieno[2,3‐b]pyrazine ring system have been employed as a synthetic foundation for pyrazino[2′,3′:4,5]thieno[3,2‐…
Number of citations: 20 onlinelibrary.wiley.com
YG Ma, Y Cheng - Chemical communications, 2007 - pubs.rsc.org
The unprecedented ring transformation from thiazoline-spiro- thiophene to thieno[2,3-b]pyrazine involved in the reaction of 2-thiocarbamoyl thiazolium ... - Chemical Communications (RSC …
Number of citations: 1 pubs.rsc.org
M Armengol, JA Joule - Journal of the Chemical Society, Perkin …, 2001 - pubs.rsc.org
The palladium(0)-catalysed coupling of 2-haloquinoxalines with functionally substituted alkynes, addition of one mol equivalent of bromine to the 2-alkynylquinoxalines thus produced …
Number of citations: 36 pubs.rsc.org
MR Wang, L Deng, GC Liu, L Wen, JG Wang… - Organic …, 2019 - ACS Publications
An efficient strategy for the synthesis of benzofuro[2,3-b]pyrazines was developed. These tricyclic scaffolds were formed through a multistep cascade sequence, which includes double …
Number of citations: 148 pubs.acs.org
ES Lee, N Kim, JH Kang, A Abdildinova, SH Lee… - Pharmaceuticals, 2022 - mdpi.com
Cancer cells are characterized by an abnormal cell cycle. Therefore, the cell cycle has been a potential target for cancer therapeutic agents. We developed a new lead compound, …
Number of citations: 3 www.mdpi.com

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